molecular formula C₂₇H₄₂O₁₁ B1146809 Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide CAS No. 30954-21-3

Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide

Cat. No.: B1146809
CAS No.: 30954-21-3
M. Wt: 542.62
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Description

Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide is a glucuronide conjugate of tetrahydrocortisol. It is a metabolite of cortisol, a steroid hormone produced by the adrenal cortex. This compound is significant in the study of steroid metabolism and has various applications in pharmaceutical and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide typically involves the glucuronidation of tetrahydrocortisol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical methods may use glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using chromatographic techniques and stored under specific conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide involves its role as a metabolite of cortisol. It is formed through the glucuronidation of tetrahydrocortisol, which is a reduction product of cortisol. This process is catalyzed by glucuronosyltransferase enzymes. The compound is then excreted in the urine, where it can be measured as an indicator of cortisol metabolism .

Comparison with Similar Compounds

  • Allotetrahydrocortisol 3-Glucuronide
  • 5alpha-Tetrahydrocortisol-3-monoglucuronide
  • 11beta,17,21-trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid

Comparison: Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide is unique due to its specific glucuronidation at the 3-O position. This distinguishes it from other similar compounds that may have glucuronidation at different positions or different stereochemistry. Its specific structure and formation pathway make it a valuable compound for studying cortisol metabolism and its related physiological effects .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3R,5S,8S,10S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O11/c1-25-7-5-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)9-12(25)3-4-14-15-6-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25/h12-16,18-22,24,28-29,31-33,36H,3-11H2,1-2H3,(H,34,35)/t12-,13+,14-,15-,16?,18?,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZINUFSVVJAFHD-SHHSTTTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3C2C(C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746971
Record name (3alpha,5alpha,9xi)-11,17,21-Trihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30954-21-3
Record name (3alpha,5alpha,9xi)-11,17,21-Trihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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